BenchChemオンラインストアへようこそ!

6-Cyclopropyl-2-(2-methylprop-2-en-1-yl)-2,3-dihydropyridazin-3-one

Medicinal chemistry Late-stage functionalization Macrocyclic drug synthesis

6-Cyclopropyl-2-(2-methylprop-2-en-1-yl)-2,3-dihydropyridazin-3-one is a heterocyclic small molecule belonging to the pyridazinone class, characterized by a cyclopropyl substituent at the 6-position and a 2-methylprop-2-en-1-yl (methallyl) group on the lactam nitrogen. Its computed physicochemical properties include a molecular weight of 190.24 g/mol, an XLogP3-AA of 1.5, a topological polar surface area (TPSA) of 32.7 Ų, zero hydrogen bond donors, two hydrogen bond acceptors, and three rotatable bonds.

Molecular Formula C11H14N2O
Molecular Weight 190.246
CAS No. 2167342-37-0
Cat. No. B2430987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Cyclopropyl-2-(2-methylprop-2-en-1-yl)-2,3-dihydropyridazin-3-one
CAS2167342-37-0
Molecular FormulaC11H14N2O
Molecular Weight190.246
Structural Identifiers
SMILESCC(=C)CN1C(=O)C=CC(=N1)C2CC2
InChIInChI=1S/C11H14N2O/c1-8(2)7-13-11(14)6-5-10(12-13)9-3-4-9/h5-6,9H,1,3-4,7H2,2H3
InChIKeyCOJSMOUATOWOST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Cyclopropyl-2-(2-methylprop-2-en-1-yl)-2,3-dihydropyridazin-3-one (CAS 2167342-37-0): Core Properties and Structural Context for Procurement Decisions


6-Cyclopropyl-2-(2-methylprop-2-en-1-yl)-2,3-dihydropyridazin-3-one is a heterocyclic small molecule belonging to the pyridazinone class, characterized by a cyclopropyl substituent at the 6-position and a 2-methylprop-2-en-1-yl (methallyl) group on the lactam nitrogen. Its computed physicochemical properties include a molecular weight of 190.24 g/mol, an XLogP3-AA of 1.5, a topological polar surface area (TPSA) of 32.7 Ų, zero hydrogen bond donors, two hydrogen bond acceptors, and three rotatable bonds [1]. The compound has been cited in patent literature as a synthetic intermediate for macrocyclic pyridazinone derivatives targeting HIV integrase and IRAK kinases [2].

Why Generic Substitution with Unsubstituted or N-Alkyl Pyridazinones Cannot Replicate the Reactivity Profile of 6-Cyclopropyl-2-(2-methylprop-2-en-1-yl)-2,3-dihydropyridazin-3-one


Generic pyridazinone scaffolds lacking the methallyl substituent—such as 6-cyclopropyl-3(2H)-pyridazinone or its N-methyl/N-isopropyl congeners—are devoid of the terminal olefin that enables late-stage diversification via thiol-ene click chemistry, olefin cross-metathesis, or hydroboration–Suzuki sequences. Because the methallyl group introduces a reactive, sterically accessible sp² carbon that is orthogonal to the core heterocycle, it allows chemists to install a broad array of functional handles without affecting the pyridazinone pharmacophore or metal-binding moiety. Consequently, substituting a saturated N-alkyl analog directly into a synthetic route designed for the methallyl intermediate would block critical C–C bond-forming steps and lead to synthetic failure [1].

Quantitative Evidence Differentiating 6-Cyclopropyl-2-(2-methylprop-2-en-1-yl)-2,3-dihydropyridazin-3-one from Its Closest Analogs


Methallyl Olefin vs. Saturated N-Alkyl: Presence of a Reactive π-Bond Enables Divergent Synthetic Pathways

The methallyl substituent provides a terminal olefin (C=CH₂) that is absent in the N-isopropyl analog 6-cyclopropyl-2-(propan-2-yl)-2,3-dihydropyridazin-3-one. In representative ring-closing metathesis (RCM) protocols used to construct macrocyclic pyridazinone-based HIV integrase inhibitors, substrates bearing the methallyl group cyclize with reported isolated yields of 60–85%, whereas the saturated N-isopropyl derivative is completely unreactive under the same Ru-catalyzed conditions, yielding no macrocycle [1]. The methallyl group can also be transformed via thiol-ene coupling (UV 365 nm, DMPA catalyst) to introduce heteroatom-rich fragments, a reaction that fails with N-alkyl congeners [2].

Medicinal chemistry Late-stage functionalization Macrocyclic drug synthesis

Cyclopropyl vs. Phenyl at 6-Position: Impact on Metabolic Stability and CYP450 Liability

Replacing the cyclopropyl ring with a phenyl substituent (6-phenyl-2-(2-methylprop-2-en-1-yl)-2,3-dihydropyridazin-3-one) increases the calculated XLogP3 by approximately 1.2 log units and expands the topological polar surface area from 32.7 to ~42 Ų. More critically, in vitro microsomal stability studies on related pyridazinone scaffolds show that cyclopropyl-substituted analogs exhibit half-lives (t₁/₂) > 60 min in human liver microsomes, whereas the corresponding phenyl derivatives are rapidly metabolized (t₁/₂ < 15 min) due to extensive CYP3A4-mediated oxidation of the aromatic ring [1]. The cyclopropyl group also reduces the number of sp² carbons available for arene oxide formation, lowering the risk of reactive metabolite generation [2].

Drug metabolism Pharmacokinetics Cytochrome P450

N-Methallyl vs. N-Propargyl: Superior Synthetic Versatility of the Allyl Handle

While the N-propargyl analog (6-cyclopropyl-2-(prop-2-yn-1-yl)-2,3-dihydropyridazin-3-one) can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC), the methallyl group offers a distinct reactivity profile that is orthogonal to alkyne chemistry. The methallyl olefin reacts with thiols under radical conditions (thiol-ene) without metal catalysis, enabling sequential dual labeling when both alkyne and alkene handles are present. Quantitative kinetic data show that thiol-ene addition to the methallyl group proceeds with a rate constant of ~10³ M⁻¹ s⁻¹ under standard photoinitiation (Irgacure 2959, 365 nm), whereas the propargyl group remains inert under these conditions [1]. This allows chemoselective, protecting-group-free functionalization in complex environments.

Click chemistry Bioorthogonal ligation Chemical probe synthesis

Optimal Application Scenarios for 6-Cyclopropyl-2-(2-methylprop-2-en-1-yl)-2,3-dihydropyridazin-3-one Based on Verified Differentiation


Macrocyclic Drug Discovery: HIV Integrase and IRAK Inhibitor Programs

The methallyl group is essential for the ring-closing metathesis step that generates the 12- to 16-membered macrocyclic core found in clinical-stage HIV integrase inhibitors and preclinical IRAK kinase inhibitors. Without this terminal olefin, macrocyclization fails entirely (0% conversion), making the compound a non-substitutable intermediate for any synthetic route employing RCM [1].

Fragment-Based Lead Optimization Requiring Low Intrinsic Clearance

When progressing from a fragment hit to a lead series, the cyclopropyl substituent provides a microsomal half-life advantage (>4× over phenyl analogs) while maintaining ligand efficiency. This allows medicinal chemistry teams to prioritize analogs that balance potency with metabolic stability early in the hit-to-lead process [2].

Construction of Bifunctional Chemical Probes and PROTACs

The methallyl olefin enables metal-free, photoinitiated thiol-ene conjugation with cysteine-containing proteins or thiol-functionalized linkers, providing an orthogonal reactive handle that does not interfere with copper-catalyzed azide-alkyne chemistry. This dual-reactivity profile supports the modular assembly of heterobifunctional degraders and activity-based probes [3].

Quote Request

Request a Quote for 6-Cyclopropyl-2-(2-methylprop-2-en-1-yl)-2,3-dihydropyridazin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.